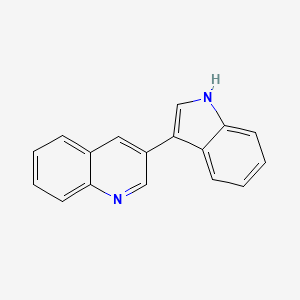

3-(1H-indol-3-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)quinoline |

InChI |

InChI=1S/C17H12N2/c1-3-7-16-12(5-1)9-13(10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-11,19H |

InChI Key |

BJQHKICYZOBROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 1h Indol 3 Yl Quinoline and Its Derivatives

Classical and Contemporary Approaches to the Construction of the 3-(1H-indol-3-yl)quinoline Core

The foundational methods for building the indolylquinoline framework often involve the stepwise or concerted formation of the quinoline (B57606) ring onto a pre-existing indole (B1671886) moiety, or the coupling of distinct indole and quinoline precursors.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. In the context of this compound synthesis, this protocol can be envisioned through the reaction of an indole-3-boronic acid with a 3-haloquinoline or, conversely, a 3-indolyl halide with a quinoline-3-boronic acid.

While specific examples for the direct synthesis of the parent this compound can be extrapolated, related syntheses demonstrate the principle's viability. For instance, the coupling of 3-boronoindole with 1-chloroisoquinoline (B32320) using a Pd(PPh₃)₄ catalyst has been reported to produce 1-(1H-indol-3-yl)isoquinoline. Similarly, palladium-catalyzed Suzuki-Miyaura reactions have been successfully used to couple various arylboronic acids to positions C4, C6, and C8 of a 6,8-dibromo-4-chloroquinoline-3-carbaldehyde scaffold, demonstrating the robustness of this method for functionalizing the quinoline ring. nih.gov An efficient protocol for the Suzuki coupling of N-heteroaryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol highlights the adaptability of this reaction to heterocyclic substrates. acs.org These examples underscore the potential of Suzuki-Miyaura coupling as a modular approach to access a variety of substituted 3-arylquinolines, including those bearing an indole group.

Reductive Cyclization Reactions in Quinoline Ring Formation

Reductive cyclization is a prominent strategy for constructing the quinoline ring system. This approach often starts with a precursor containing both an indole nucleus and a suitably positioned nitroaryl group, which can be reduced and cyclized in a single pot. mdpi.comnih.gov

A common method involves the Michael addition of indole to a 2-nitrochalcone, which is then followed by reductive cyclization of the resulting indolylnitrochalcone intermediate. mdpi.comnih.gov The reduction of the nitro group, typically with reagents like iron powder in the presence of an acid such as hydrochloric acid (Fe/HCl) or acetic acid, generates an amino group. mdpi.comacs.org This in-situ generated amine then undergoes intramolecular condensation with a nearby carbonyl group, followed by dehydration, to form the quinoline ring. mdpi.com This two-step process is efficient, with clean reactions and high yields of the final 4-indolylquinoline products. mdpi.comnih.gov

Another variation utilizes C-alkylated indole derivatives obtained from Baylis-Hillman adducts. acs.orgacs.orgnih.gov These intermediates, which also contain a nitro group in an appropriate position, undergo reductive cyclization using Fe in acetic acid to produce a diverse range of indolylquinoline derivatives in good to excellent yields. acs.org The reaction is tolerant of both electron-withdrawing and electron-releasing groups on the substrates. acs.org

| Indole Substituent | Nitrochalcone Substituent | Product | Yield (%) |

|---|---|---|---|

| H | H | 2-phenyl-4-(1H-indol-3-yl)quinoline | 92 |

| H | 4-Cl | 6-chloro-2-phenyl-4-(1H-indol-3-yl)quinoline | 94 |

| 2-Me | H | 4-(2-methyl-1H-indol-3-yl)-2-phenylquinoline | 91 |

| 5-Br | 4-Me | 4-(5-bromo-1H-indol-3-yl)-6-methyl-2-phenylquinoline | 93 |

Condensation and Cyclization Methodologies

Classical condensation reactions provide another direct route to the indolylquinoline core. A notable example is the thermal Claisen condensation, which has been employed for the synthesis of this compound-2,4-diol. ijcce.ac.ir This solvent-free approach represents an efficient pathway to this specific derivative. ijcce.ac.ir

Development of Advanced Synthetic Routes

To improve efficiency, selectivity, and environmental compatibility, chemists have developed advanced synthetic routes that often rely on catalysis. These methods can provide access to complex indolylquinoline derivatives under mild conditions.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of N-heterocycles. mdpi.com Ruthenium-hydride complexes, for example, catalyze the dehydrative C-H coupling of arylamines with 1,3-diols to afford substituted quinolines in a highly regioselective manner, representing a green and sustainable protocol. nih.govacs.org

More specifically for indolylquinoline synthesis, an aluminum chloride (AlCl₃)-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles has been developed. nih.gov This methodology is notable as it does not require the protection of the indole nitrogen and provides the corresponding 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives in good yields. nih.gov

In a recent advancement, a photoredox Minisci-type radical functionalization has been used for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines. rsc.org This reaction, which uses a combination of a chiral lithium phosphate (B84403) and an Iridium photocatalyst, allows for the creation of molecules with both C-N axial chirality and central carbon chirality with high stereoselectivity. rsc.org

| Reaction Type | Catalyst/Reagent | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Dehydrative C-H Coupling | Cationic Ruthenium-hydride complex | Arylamines, 1,3-diols | Substituted quinolines | nih.govacs.org |

| C-C Bond Formation | AlCl₃ | 2-chloroquinoline-3-carbonitrile, Indoles | 2-(1H-indol-3-yl)quinoline-3-carbonitriles | nih.gov |

| Photoredox Minisci-type Addition | Chiral lithium phosphate / Ir-photoredox complex | Quinolines, Indoles | Chiral 2-alkyl-3-(N-indolyl)quinolines | rsc.org |

Metal-Free Catalysis in this compound Synthesis

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. nih.gov These approaches avoid the cost and potential toxicity associated with transition metal catalysts.

A simple and atom-economical method for the direct coupling of quinolines with indoles has been reported. nih.gov This solvent-free, one-pot autoxidative coupling reaction requires only a stoichiometric amount of hydrochloric acid and proceeds without any catalyst, forming a C-C bond between the two heterocycles. nih.gov The reaction is effective for a variety of substituted indoles and even pyrroles. nih.gov

Other metal-free strategies focus on building the quinoline ring. A transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes has been developed to synthesize indolo[3,2-b]quinoline derivatives. semanticscholar.org This method proceeds under mild conditions and avoids transition metals at every stage. semanticscholar.org Furthermore, cascade annulation reactions, such as the one between 4-nitroketones and hydrazines, provide a modular, metal-free approach to 3-substituted 2-quinolones. researchgate.net These innovative metal-free reactions represent a significant step towards more sustainable chemical synthesis. nih.gov

Multicomponent Reaction Strategies for Indolyl-Quinoline Construction

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This strategy is particularly valuable for creating libraries of structurally diverse compounds for drug discovery and materials science. The synthesis of the this compound scaffold has been successfully achieved through various MCRs, which offer advantages like operational simplicity, reduced reaction times, and simplified purification processes. researchgate.netnih.gov

A common approach involves the one-pot condensation of an indole, an aldehyde or its equivalent (like arylglyoxal monohydrate), and an amino-functionalized reactant. For instance, a one-pot, three-component synthesis of 3-(2-aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones has been developed using aryl glyoxal (B1671930) monohydrates, 4-hydroxyquinolin-2(1H)-one, and 3-nitroaniline. researchgate.net This reaction proceeds in good to excellent yields under mild conditions, utilizing sodium alginate as a weak basic catalyst in a green solvent system of water/ethanol. researchgate.net

Another notable MCR strategy employs the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst. This method, conducted in refluxing acetonitrile (B52724), yields 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives in short reaction times (20-30 minutes) and facilitates gram-scale synthesis. nih.gov The process is notable for the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond in a single operation. nih.gov

Furthermore, three-component reactions of 1H-indole-3-carbaldehyde, malononitrile, and various aniline (B41778) derivatives can produce 2-amino-quinoline-3-carbonitriles substituted with an indole group at the C2 position. ekb.eg These reactions highlight the versatility of MCRs in accessing diverse quinoline scaffolds by varying the starting components. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl glyoxal monohydrates | 4-hydroxyquinolin-2(1H)-one | 3-nitroaniline | Sodium alginate, Water/Ethanol (1:1) | 3-(2-aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones | researchgate.net |

| Arylglyoxal monohydrate | 2-amino-1,4-naphthoquinone | Indole | Sulfamic acid (10 mol%), Acetonitrile, Reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |

| 1H-indole-3-carbaldehyde | Malononitrile | Aniline Derivatives | Condensation | 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives | ekb.eg |

| Indole | Dimedone | 3-phenacylideneoxindoles | p-toluenesulfonic acid, Acetonitrile, Reflux | Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes that minimize environmental impact. nih.gov Traditional methods for quinoline synthesis often require harsh conditions, hazardous reagents, and non-biodegradable solvents. nih.govtandfonline.com Consequently, significant research has focused on creating greener alternatives for the synthesis of this compound and its analogs. tandfonline.comresearchgate.net

Key green chemistry strategies include:

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives is a primary goal. tandfonline.com Water is an ideal green solvent due to its low cost, non-inflammability, and environmental friendliness. tandfonline.com The synthesis of indolylquinolines has been achieved in aqueous media, sometimes using catalysts like lemon juice, which provides a natural acidic environment. scirp.org Propylene carbonate has also been explored as an eco-friendly solvent for related syntheses. researchgate.net

Eco-Friendly Catalysts: The development of biodegradable, reusable, and non-toxic catalysts is another cornerstone of green synthesis. Sodium alginate, a naturally occurring polysaccharide, has been effectively used as a catalyst for the three-component synthesis of indolyl-quinoline diones. researchgate.net Other approaches have utilized iodine in aqueous micellar environments or simple, recoverable catalysts like sulfamic acid. tandfonline.commdpi.com Visible-light-mediated synthesis using inexpensive and stable titanium dioxide as a catalyst with oxygen as the oxidant also represents a significant green approach. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.nettandfonline.com Several protocols for the synthesis of quinoline and indole derivatives have successfully employed microwave irradiation, contributing to more energy-efficient processes. nih.govresearchgate.nettandfonline.com

Atom Economy: Multicomponent reactions, as discussed in the previous section, are inherently green as they maximize the incorporation of starting materials into the final product, thus reducing waste. nih.govtandfonline.com

These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient, cost-effective, and safer manufacturing processes. nih.govtandfonline.com

Stereoselective Synthesis Approaches for this compound Analogs

The synthesis of chiral molecules with high stereoselectivity is a paramount objective in modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. The this compound scaffold can possess elements of chirality, such as central chirality or axial chirality, arising from restricted rotation around the C-N or C-C bond connecting the indole and quinoline rings. rsc.orgresearchgate.net

Significant advancements have been made in the enantioselective synthesis of 3-(N-indolyl)quinolines. rsc.org A prominent strategy involves a photoredox Minisci-type radical addition reaction. rsc.orgresearchgate.net In one such approach, the reaction between a 3-(N-indolyl)quinoline and a redox-active ester derived from an amino acid is catalyzed by a dual system comprising an iridium photocatalyst and a chiral lithium phosphate derived from BINOL. rsc.org This method allows for the synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both C-N axial chirality and a carbon stereocenter with high yields and excellent enantioselectivity (up to 96% ee) and diastereoselectivity. rsc.orgrsc.org

The choice of the chiral catalyst is critical for achieving high stereocontrol. Chiral phosphoric acids (CPAs) and their metal salts have proven to be highly effective. rsc.orgacs.org The reaction's success hinges on the precise combination of the chiral acid catalyst, the photocatalyst, and the reaction conditions, which enables high chemo-, regio-, and stereoselectivity. rsc.orgresearchgate.net This represents the first reported method for the highly enantioselective synthesis of 3-(N-indolyl)quinoline atropisomers. researchgate.netrsc.org

The development of these stereoselective methods opens up access to a unique class of axially chiral bi-heteroaromatic compounds, which are important motifs in medicinal chemistry and materials science. rsc.orgresearchgate.net

| Substrate 1 | Substrate 2 | Catalytic System | Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-(2-phenyl-N-indolyl)quinoline | Alanine-derived Redox-Active Ester | Chiral Lithium Phosphate (TRIP-Li) / Ir[(ppy)2(dtbbpy)]PF6 | (S,S)-2-alkyl-3-(N-indolyl)quinoline | 91 | 20:1 | 90 | rsc.orgrsc.org |

| 3-(2-phenyl-N-indolyl)quinoline | Alanine-derived Redox-Active Ester | Bulky Chiral Lithium Phosphate (4-Li) / Ir[(ppy)2(dtbbpy)]PF6 | (S,S)-2-alkyl-3-(N-indolyl)quinoline | 85 | >20:1 | 96 | rsc.org |

Flow Chemistry and Continuous Synthesis Techniques for this compound

Flow chemistry, utilizing microreactors or other continuous-flow systems, has emerged as a revolutionary technology in chemical synthesis. numberanalytics.comtandfonline.com It offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous reagents or unstable intermediates, and simplified scalability. numberanalytics.comrsc.orgresearchgate.net

While specific reports detailing the flow synthesis of this compound are emerging, the techniques have been widely applied to the synthesis of quinolines and other nitrogen-containing heterocycles, demonstrating their high potential for this target compound. ucd.ieuc.pt For example, a tandem photoisomerization-cyclization process has been developed for the continuous flow synthesis of 2-(1H-indol-3-yl)quinoline. ucd.ie This process involves the photochemical transformation of an (E)-indolyl-nitrophenyl-enone intermediate into the corresponding quinoline product.

The principles of microreactor technology can be readily applied to many of the established batch syntheses of indolylquinolines. researchgate.net Reactions that are highly exothermic, proceed through unstable intermediates, or require hazardous reagents can be performed more safely and efficiently in a continuous flow setup. tandfonline.comresearchgate.net The small internal dimensions of microreactors (typically in the micrometer range) lead to superior heat dissipation and rapid mixing, which can increase reaction yields and selectivity while minimizing byproduct formation. numberanalytics.comtandfonline.com

The scalability of flow processes is another major advantage. A process optimized on a laboratory scale can often be scaled up for pilot or production quantities simply by running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), avoiding the complex and often unpredictable challenges of batch scale-up. acs.org Given the importance of the indolylquinoline scaffold, the application of flow chemistry is expected to play a key role in developing more efficient, safer, and scalable manufacturing processes for these valuable compounds. tandfonline.comacs.org

Chemical Reactivity and Derivatization Studies of 3 1h Indol 3 Yl Quinoline

Functional Group Transformations on the Indole (B1671886) and Quinoline (B57606) Moieties

The 3-(1H-indol-3-yl)quinoline core possesses several reactive sites amenable to functional group transformations. These include the N-H of the indole, the electron-rich pyrrole (B145914) ring of the indole, and the quinoline ring system.

Common transformations on the indole moiety include N-alkylation and N-acylation. The indole nitrogen can be readily deprotonated with a suitable base and subsequently reacted with various electrophiles. For instance, N-acylation can be achieved using thioesters as the acyl source under mild conditions. mdpi.com This method is highly chemoselective for N-acylation over C-acylation. mdpi.com The indole nitrogen can also undergo reactions like N-sulfonation. researchgate.net

The quinoline ring, being a π-deficient system, is generally less reactive towards electrophilic substitution than the indole ring. However, the introduction of activating groups or the use of specific reaction conditions can facilitate such transformations. Functionalization of the quinoline ring often involves nucleophilic substitution reactions, particularly at the 2- and 4-positions, if a suitable leaving group is present. Additionally, the quinoline nitrogen can be oxidized to the corresponding N-oxide, which can activate the ring for further reactions. rsc.org For example, quinoline N-oxides can undergo regioselective C-3 nitration. rsc.org

Regioselective Functionalization and Substituent Effects on this compound Reactivity

The regioselectivity of functionalization on the this compound scaffold is governed by the electronic properties of both the indole and quinoline rings. The indole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-3 position. However, since this position is already substituted in the parent compound, electrophilic attack is directed to other positions, primarily the C-2 position of the indole, or the benzene (B151609) portion of the indole or quinoline ring.

The quinoline ring is an electron-deficient system, and electrophilic substitution is generally disfavored. When it does occur, substitution typically happens at the C-5 and C-8 positions. d-nb.info In contrast, nucleophilic substitution is favored at the C-2 and C-4 positions. The presence of the electron-rich indole substituent at the C-3 position of the quinoline ring can influence the regioselectivity of reactions on the quinoline moiety.

Substituent effects play a crucial role in directing the functionalization of the this compound system. Electron-donating groups on either the indole or quinoline ring will activate the respective ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. bohrium.comderpharmachemica.com For instance, the presence of a methyl group on the indole ring can affect the hydrogenation ability of the nitrogen heterocycle. bohrium.com The directing effects of substituents are critical for achieving regioselective synthesis of specific derivatives. organicchemistrytutor.comdalalinstitute.comlibretexts.org

Synthesis of Structurally Diverse Analogs and Derivatives of this compound

The development of synthetic methodologies to access structurally diverse analogs of this compound is a vibrant area of research. These efforts are driven by the quest for novel compounds with enhanced biological activities.

N-Substituted Indole Derivatives of this compound

Modification of the indole nitrogen has been a common strategy to prepare derivatives of this compound. N-alkylation and N-acylation are the most frequently employed reactions. For example, N-alkyl-substituted indolo[2,3-b]quinolines have been synthesized and shown to exhibit significant biological activities. rsc.org The synthesis of N-aryl-3-(indol-3-yl)propanamides has also been reported. acs.org

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| N-Alkyl | Alkylation | Alkyl halides, Base | rsc.org |

| N-Aryl | Ullmann condensation | Aryl halides, Copper catalyst | researchgate.net |

| N-Acyl | Acylation | Thioesters, Base | mdpi.com |

| N-Benzyl | Reductive Amination | Benzaldehyde, NaBH4 | rsc.org |

Substituted Quinoline Ring Analogs of this compound

A wide variety of substituted quinoline ring analogs of this compound have been synthesized. These substitutions can be introduced either by starting with a pre-functionalized quinoline precursor or by direct functionalization of the quinoline ring. Methods like the Friedländer condensation allow for the synthesis of quinolines with diverse substitution patterns. nih.govacs.org For example, amino-substituted 3-arylquinolines have been prepared as potential antileishmanial agents. nih.govacs.org The synthesis of nitro-substituted analogs, such as 3-(2-aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones, has also been achieved. researchgate.net

| Substituent | Position on Quinoline | Synthetic Method | Reference |

| Amino | C-2, C-7 | Friedländer condensation, Nucleophilic substitution | nih.govacs.org |

| Nitro | C-6 | Condensation reaction | researchgate.net |

| Chloro | C-2 | From corresponding quinolinone | nih.gov |

| Thiomethyl | C-2 | From corresponding quinolinethione | nih.gov |

| Morpholin-1-yl | C-2 | Nucleophilic substitution | nih.gov |

| 4-Methylpiperazin-1-yl | C-2 | Nucleophilic substitution | nih.gov |

| Bromo | C-7 | Electrophilic bromination | acs.org |

| Alkoxy | C-8 | From corresponding hydroxyquinoline | sorbonne-universite.fr |

Introduction of Bridging or Fused Ring Systems to the this compound Scaffold

The construction of bridged or fused ring systems onto the this compound scaffold has led to the discovery of novel tetracyclic and pentacyclic heterocycles with interesting properties.

Indolo[2,3-c]quinolines and Indolo[3,2-b]quinolines: The fusion of the indole and quinoline rings leads to the formation of indoloquinolines. Depending on the mode of fusion, different isomers can be obtained, such as indolo[2,3-c]quinolines and indolo[3,2-b]quinolines. researchgate.netresearchgate.netresearchgate.netacs.orgrsc.org The synthesis of these fused systems often involves intramolecular cyclization reactions. For instance, indolo[2,3-c]quinolin-6(7H)-ones can be synthesized via a one-pot, two-step photocyclization of 3-(2-azidophenyl)-N-phenylacrylamides. researchgate.net The synthesis of indolo[3,2-b]quinolines, also known as quindolines, has been extensively studied due to the biological activity of natural products like cryptolepine. researchgate.netresearchgate.netacs.orgrsc.org

Cyclopenta[b]quinolines: The fusion of a cyclopentane (B165970) ring to the quinoline moiety of this compound gives rise to indolylcyclopenta[b]quinoline derivatives. These compounds can be synthesized via the reductive cyclization of C-alkylated indole derivatives. acs.org An unusual in situ researchgate.netresearchgate.net-sigmatropic rearrangement of the indole nucleus has been observed during the synthesis of these systems. acs.org

Azepino[4,5-b]indolones: The introduction of a seven-membered azepine ring fused to the indole core results in azepino[4,5-b]indolones. rsc.orgthieme-connect.de These structures can be synthesized through an intramolecular cyclization of unsaturated tryptamides. thieme-connect.de

| Fused/Bridged System | Synthetic Strategy | Key Intermediates/Reactions | Reference |

| Indolo[2,3-c]quinoline | Photocyclization | 3-(2-Azidophenyl)-N-phenylacrylamides | researchgate.net |

| Indolo[3,2-b]quinoline | Thermal cyclization | Enaminoimine hydrochloride | nih.gov |

| Cyclopenta[b]quinoline | Reductive cyclization/ researchgate.netresearchgate.net-sigmatropic rearrangement | C-alkylated indole derivatives | acs.org |

| Azepino[4,5-b]indolone | Intramolecular cyclization | Unsaturated tryptamides | thieme-connect.de |

| Indolo[2,3-b]quinolines | One-pot annulation | Substituted indoles and 1-(2-tosylaminophenyl)-ketones | nih.gov |

Advanced Spectroscopic and Structural Elucidation in Research for 3 1h Indol 3 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(1H-indol-3-yl)quinoline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts. ipb.pt

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons present in the molecule. ipb.pt However, due to the complex aromatic nature of this compound, significant signal overlap can occur in 1D spectra. ipb.pt Two-dimensional NMR techniques are therefore essential to resolve these ambiguities. researchgate.netomicsonline.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in piecing together the individual spin systems within the quinoline (B57606) and indole (B1671886) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). omicsonline.org HMBC is particularly vital for connecting the individual spin systems identified by COSY and for establishing the connectivity between the indole and quinoline moieties. For instance, a correlation between the indole N-H proton and carbons in the quinoline ring would confirm the substitution pattern. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the molecule.

In the analysis of related indolylquinoline structures, researchers have utilized these techniques to assign all proton and carbon signals unambiguously. nih.gov For example, in a study of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, the molecular structure was firmly established using these methods. nih.gov

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Number and chemical environment of protons. | Provides initial proton chemical shifts. |

| ¹³C NMR | Number and chemical environment of carbons. | Provides initial carbon chemical shifts. |

| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. | Establishes connectivity of protons within the indole and quinoline rings. |

| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. | Assigns specific protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the linkage between the indole and quinoline rings and assigns quaternary carbons. |

| NOESY | Shows through-space ¹H-¹H correlations. | Elucidates the 3D conformation and spatial proximity of protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, which in turn allows for the determination of its molecular formula. mdpi.commdpi.com

Electron ionization (EI) is a common technique that can cause extensive fragmentation, providing a unique "fingerprint" for the molecule. uni-saarland.de The fragmentation pattern can reveal stable substructures of the parent molecule. For instance, the fragmentation of the quinoline radical cation has been studied, showing a primary loss of a hydrogen cyanide (HCN) molecule. rsc.org Similarly, the mass spectrometric fragmentation of indole-containing compounds has been investigated, providing insights into their structural characteristics. researchgate.net

In the analysis of a derivative, this compound-2,4-diol, a prominent fragment at m/z 276 was observed, corresponding to the core structure and confirming its formation. ijcce.ac.ir

| Ionization Technique | Information Provided | Application to this compound |

| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion. | Allows for the unambiguous determination of the molecular formula. mdpi.com |

| Electron Ionization (EI-MS) | Generates fragment ions by electron impact. | Provides a characteristic fragmentation pattern that aids in structural confirmation. uni-saarland.de |

| Electrospray Ionization (ESI-MS) | A soft ionization technique often used with LC-MS. | Useful for determining the molecular weight of derivatives that may be thermally unstable. mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (typically around 3400-3200 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic systems. mdpi.comijcce.ac.ir In the synthesis of related quinoline-indole hybrids, the disappearance of the N-H peak from the starting indole derivative was a key indicator of successful bond formation. afjbs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the conjugated π-electron systems. rsc.org The extensive conjugation in this compound, encompassing both the quinoline and indole ring systems, would result in characteristic absorption bands in the UV-Vis spectrum. Studies on related quinoline-indole derivatives have shown absorption maxima that are influenced by the specific substitution pattern and the solvent used. rsc.orgrsc.org The electronic transitions observed can be correlated with theoretical calculations to further understand the electronic properties of the molecule. rsc.org

| Spectroscopic Technique | Key Absorptions for this compound | Reference Data (from related compounds) |

| Infrared (IR) | N-H stretch (indole), Aromatic C-H stretch, C=C and C=N ring stretches. | N-H stretching observed around 3228-3418 cm⁻¹. mdpi.comijcce.ac.ir |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions of the conjugated system. | Absorption maxima observed at various wavelengths, for instance, 287 nm and 473 nm in a derivative. rsc.org |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While spectroscopic methods provide invaluable data on connectivity and electronic structure, X-ray crystallography offers the most definitive proof of a molecule's three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

For novel heterocyclic compounds, obtaining a crystal suitable for X-ray analysis is a significant goal. The molecular structure of a 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivative was unambiguously established by single crystal X-ray diffraction. nih.gov Similarly, the structure of a related compound, 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, was confirmed by X-ray crystallography, providing definitive proof of the core structure's formation. mdpi.com

X-ray crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's geometry. For instance, in a study of a quinoline-indole derivative, X-ray data revealed bond lengths that confirmed a highly π-electron delocalized system. rsc.org

Computational and Theoretical Investigations of 3 1h Indol 3 Yl Quinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like 3-(1H-indol-3-yl)quinoline. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior. ekb.egresearchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netrsc.org For instance, studies on related heterocyclic systems have shown that modifications to the molecular structure can significantly alter this energy gap, thereby tuning the molecule's reactivity. rsc.orgnih.gov

From the FMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. ekb.egnih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ekb.egnih.gov For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these properties for quinoline (B57606) derivatives. ekb.egnih.gov Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other chemical species. ekb.egresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

This table presents a set of theoretical global reactivity descriptors commonly calculated for heterocyclic compounds using FMO energies. The values are illustrative and representative of the types of results obtained for indolylquinoline systems.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |

| Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. ukaazpublications.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action for compounds like this compound and its derivatives.

Studies have shown that indolylquinoline derivatives can act as potent inhibitors of various enzymes, particularly protein kinases, which are key targets in cancer therapy. ijcce.ac.irijcce.ac.ir For example, the derivative this compound-2,4-diol was docked into the active site of the human abl1 kinase (PDB ID: 3QRJ), a target in cancer treatment. The study reported a strong binding affinity, suggesting that the compound could effectively interact with and inhibit the enzyme. ijcce.ac.ir Similarly, other indole-quinoline hybrids have been docked against different targets like bacterial gyrase and various protein kinase C (PKC) isotypes, demonstrating the broad applicability of this scaffold. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand, and confirming that the interactions observed in the static dock are maintained in a more dynamic, realistic environment. mdpi.com A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. mdpi.comfrontiersin.org A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in the active site and that the protein's structure is not significantly perturbed, thus validating the docking results. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Indolylquinoline Derivatives

This table summarizes findings from various molecular docking studies, showing the specific derivative, the protein target it was tested against, and the resulting binding affinity.

| Ligand Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| This compound-2,4-diol | Human abl1 kinase | 3QRJ | -8.6 ijcce.ac.ir |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | (p)ppGpp synthetase | - | Not specified mdpi.com |

| Various 3,4-dihydroquinoline derivatives | UDP-N-acetylmuramatel-alanine ligase (MurC) | - | Up to -11.5 nih.gov |

Prediction of Spectroscopic Properties of this compound

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Techniques like DFT can be used to simulate the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.govresearchgate.net These theoretical spectra are often in excellent agreement with experimental data, aiding in the structural characterization of newly synthesized compounds. rsc.orgresearchgate.net

For the this compound scaffold, DFT calculations can predict the vibrational frequencies corresponding to specific functional groups, which appear as absorption bands in an IR spectrum. nih.gov Key predicted vibrations would include N-H stretching from the indole (B1671886) ring, aromatic C-H stretching, and C=C/C=N bond stretching within the fused ring systems. rsc.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, confirming its structure. rsc.orgrsc.org For example, characteristic signals would be predicted for the N-H proton of the indole, as well as the various aromatic protons on both the quinoline and indole rings. nih.govrsc.org Mass spectrometry data, such as the molecular ion peak (m/z), can also be predicted and is a fundamental piece of data for structural confirmation, as seen in the characterization of this compound-2,4-diol, which showed an m/z of 276. ijcce.ac.ir

Table 3: Representative Predicted Spectroscopic Data for the Indolylquinoline Scaffold

This table provides an overview of the types of spectroscopic data that can be predicted computationally. The values and ranges are characteristic of the indole and quinoline heterocyclic systems.

| Spectroscopic Method | Feature | Predicted Range / Characteristic Signals |

| FT-IR | N-H stretch (indole) | ~3300-3450 cm⁻¹ |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| C=C / C=N stretch | ~1500-1650 cm⁻¹ | |

| ¹H NMR | Indole N-H proton | δ 11.0-12.0 ppm |

| Aromatic protons | δ 7.0-9.0 ppm | |

| ¹³C NMR | Aromatic carbons | δ 110-150 ppm |

Conformational Analysis and Energy Landscapes of the this compound System

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key degree of freedom is the rotation around the single bond connecting the indole ring at its C3 position to the quinoline ring at its C3 position. This rotation gives rise to different conformers, each with a specific energy level.

The goal of conformational analysis is to map out the potential energy landscape of the molecule. This landscape shows how the molecule's energy changes as the torsional angle (dihedral angle) between the two aromatic rings is varied. Computational methods are essential for this analysis. Geometry optimization using DFT can identify the lowest energy conformations, which are the most stable and likely to be observed experimentally. rsc.org

The energy barriers between these stable conformers can also be calculated, providing insight into the flexibility of the molecule and the rate at which it can switch between different shapes. This is particularly important in structure-based drug design, as the molecule must adopt a specific conformation to fit into the binding site of a target protein. researchgate.net Molecular dynamics simulations can further explore the conformational space accessible to the molecule at a given temperature, revealing the thermodynamic stability of different conformations and how the molecule's shape fluctuates over time. mdpi.com For complex molecules, ensuring that a designed ligand can adopt a low-energy conformation both in solution and when bound to a receptor is a significant challenge where conformational analysis is critical. researchgate.net

Mechanistic Studies of Molecular Interactions and Biological Probing Applications of 3 1h Indol 3 Yl Quinoline

Investigations into Molecular Mechanisms of Interaction with Biological Macromolecules

The biological activity of 3-(1H-indol-3-yl)quinoline and its derivatives is rooted in their ability to interact with various essential macromolecules, including enzymes, receptors, and nucleic acids. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents and research tools.

Enzyme Inhibition Studies at a Molecular Level

The indolylquinoline framework has been identified as a potent inhibitor of several key enzyme families, particularly protein kinases and phosphodiesterases (PDEs). These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases.

Derivatives of indolylquinoline have demonstrated significant inhibitory activity against Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK), an enzyme that plays a crucial role in cell proliferation and angiogenesis. researchgate.net Specifically, the parent compound This compound was found to inhibit PDGF-RTK with a half-maximal inhibitory concentration (IC50) of 8000 nM. idrblab.net Structure-activity relationship studies on related 3-substituted quinoline (B57606) derivatives have provided insights into the binding modes, highlighting the importance of the quinoline core for this inhibitory activity. idrblab.net

Furthermore, derivatives such as 2-(1H-indol-3-yl)quinoline-3-carbonitrile have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net A related scaffold, 2-(1H-indol-3-yl)quinoxaline , has been developed into a selective inhibitor of PDE4B, demonstrating therapeutic potential in models of arthritis and multiple sclerosis. researchgate.net The mechanism of inhibition often involves the compound binding to the enzyme's active site, competing with the natural substrate. For instance, molecular docking studies of quinoline-based inhibitors against methionyl-tRNA synthetase (MRS), an enzyme often overactive in cancers, suggest that the ligands bind in a way that overlaps with the positions of both methionine and adenosine, thereby blocking the enzyme's function. rsc.org Other research has shown that certain quinoline derivatives can inhibit DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation. biorxiv.org

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| This compound | PDGF-RTK | 8000 nM | idrblab.net |

| 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives | PDE4 | Qualitative Inhibition Reported | researchgate.net |

| 2-(1H-indol-3-yl)-quinoxaline derivative (3b) | PDE4B | 0.39 µM | researchgate.net |

| 2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline (10l) | Cholesterol Esterase | 1.98 µM | researchgate.net |

Receptor Binding Profiling and Ligand-Receptor Interactions

The indole (B1671886) nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological receptors, particularly G-protein coupled receptors (GPCRs). researchgate.netmdpi.com The combination of the indole and quinoline moieties creates a scaffold with the potential to interact with diverse receptor types, including hormone receptors.

Research has shown that aryl-substituted quinolines can act as selective estrogen receptor modulators (SERMs). researchgate.net These compounds can bind to estrogen receptors (ERα and ERβ) and modulate their activity, offering potential therapeutic applications. researchgate.net Similarly, the indolylquinoline scaffold has been explored for its interaction with the androgen receptor (AR). A fluorinated derivative, 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide , was developed as a potent antagonist of the AR's Binding Function-3 (BF3) site, a novel target for castration-resistant prostate cancer. acs.org This highlights the ability of the core structure to be chemically modified to achieve high-affinity and selective binding to specific receptor sites. acs.org The binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking with amino acid residues within the receptor's ligand-binding pocket.

Nucleic Acid Interactions (e.g., DNA Intercalation Mechanisms)

The planar aromatic nature of the this compound structure makes it a prime candidate for interaction with nucleic acids, particularly DNA. nih.gov One of the primary modes of interaction for such planar molecules is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, forming the basis of action for some anticancer agents. nih.gov

Studies on quinoline-based compounds have provided evidence for this mechanism. biorxiv.org Certain quinoline derivatives were found to inhibit DNA methyltransferases by intercalating into the DNA substrate adjacent to the target base. biorxiv.org This intercalation forces a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thus preventing methylation. biorxiv.org Spectroscopic studies, such as UV-visible absorption, are often used to confirm DNA binding. For example, a water-soluble quinoline-indole derivative showed distinct changes (hypochromicity) in its absorption spectrum upon the addition of DNA, which is a characteristic sign of interaction. rsc.org While classical intercalation involves the molecule sandwiching between base pairs, some derivatives may bind to the minor or major grooves of the DNA helix, representing a non-classical intercalation or groove-binding mechanism. researchgate.nettandfonline.com

Exploration of this compound as a Chemical Probe

Beyond its direct modulation of biological macromolecules, the this compound scaffold possesses photophysical properties that make it a valuable platform for the development of chemical probes. These tools are indispensable for visualizing and detecting biological processes and analytes in research settings.

Fluorescent Probes for Bio-imaging and Cellular Studies

The quinoline ring system is known to be a component of many fluorescent molecules, and its combination with the indole moiety can yield compounds with interesting photophysical properties suitable for bio-imaging. crimsonpublishers.com Fluorescence imaging is a powerful, non-invasive technique for studying dynamic phenomena at the molecular level within living cells. crimsonpublishers.com

Derivatives of indolylquinoline have been successfully developed as fluorescent probes. A notable example is a water-soluble quinoline-indole derivative that functions as a three-photon fluorescent probe. rsc.org This probe was used to specifically identify and image RNA within the nucleolus of living cells. rsc.org Multi-photon probes offer advantages such as deeper tissue penetration and lower autofluorescence, making them highly suitable for complex biological imaging. crimsonpublishers.comresearchgate.net Other derivatives, such as styryl dyes incorporating the indolylquinoline structure like (E)-2-(2-(1-(triisopropylsilyl)-1H-indol-3-yl)vinyl)quinoline , have been labeled with carbon-11 (B1219553) for use as positron emission tomography (PET) imaging probes, allowing for the visualization of RNA in vivo. nih.govresearchgate.net The modular nature of the quinoline scaffold allows for its chemical engineering to tune photophysical properties for specific bio-imaging applications. researchgate.net

Chemosensors for Specific Analyte Detection in Research Environments

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. mdpi.com The indolylquinoline scaffold can be functionalized to create selective chemosensors for various ions and molecules.

While direct examples using the exact this compound parent structure as a chemosensor are specific, related structures demonstrate the principle. For instance, indole-based fluorescent chemosensors have been developed for the highly selective and sensitive detection of metal ions like Zn2+. nih.gov One such sensor was successfully used to quantify and image zinc ions in zebrafish. nih.gov Similarly, quinoline-based fluorescent sensors have been designed to detect metal ions such as Copper (II) and Iron (III) in aqueous solutions. researchgate.net These sensors often work through a mechanism of chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET), where the binding of the target analyte modulates the sensor's fluorescence emission. maynoothuniversity.ie For example, a sensor based on a 3-hydroxy-2-(1H-indol-3-yl)-4H-chromen-4-one core was shown to detect Al3+ and Zn2+ ions through a "turn-off-on" fluorescence response. maynoothuniversity.ie These examples underscore the potential of incorporating the indolylquinoline framework into chemosensor design for the specific detection of biologically and environmentally important analytes. researchgate.net

| Core Scaffold | Target Analyte(s) | Sensing Principle | Reference |

|---|---|---|---|

| Indole-based (IH-Sal) | Zn2+ | Fluorescence turn-on | nih.gov |

| Quinoline-based (QLBM) | Cu2+, Fe3+ | Fluorescence on-off | researchgate.net |

| 3-hydroxy-2-(1H-indol-3-yl)-4H-chromen-4-one | Al3+, Zn2+ | Fluorescence turn "off-on" | maynoothuniversity.ie |

| 3-((1H-indol-3-yl)methyl)-4-hydroxy-2H-chromen-2-one | F- | Colorimetric/Fluorimetric | researchgate.net |

Tools for Elucidating Biological Pathways at a Molecular Level

The unique structural framework of this compound, which combines the indole and quinoline heterocyclic systems, has positioned it and its derivatives as valuable tools for investigating complex biological processes at the molecular level. These compounds serve as biochemical probes, enabling researchers to explore and understand cellular pathways. The inherent electronic properties and the potential for diverse interactions with biological targets make this scaffold a significant focus in medicinal chemistry and chemical biology.

Derivatives of the core structure are frequently designed as fluorescent probes for bio-imaging applications. researchgate.net For instance, a water-soluble quinoline-indole derivative, (E)-4-(2-(1H-indol-3-yl)vinyl)-1-butylquinolin-1-ium iodide (IM-3), has been developed as a three-photon fluorescent probe. rsc.org This particular compound exhibits negligible toxicity, making it suitable for intracellular imaging. rsc.org Mechanistic studies involving molecular orbital energy diagrams and density functional theory (DFT) calculations have shown that for IM-3, the electron density of the Highest Occupied Molecular Orbital (HOMO) is primarily located on both the quinoline and indole rings, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the quinoline ring. rsc.org This electronic distribution facilitates the interaction of the positively charged and lipophilic IM-3 with nucleic acids like DNA and RNA through weak forces and secondary bond interactions. rsc.org Such probes are instrumental in identifying specific subcellular components, as demonstrated by the use of IM-3 to visualize nucleolus RNA. rsc.org

Furthermore, certain derivatives, such as 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, have been shown to modulate biological pathways by interacting with various molecular targets. These interactions can affect the activity of enzymes and receptors involved in critical cellular processes. For example, research has indicated that these compounds can influence the balance of intracellular reactive oxygen species (ROS), thereby regulating lipid peroxidation and the permeability of the mitochondrial membrane. The ability to modify the core structure, such as by introducing a 5-fluoro-1H-indol-3-yl moiety to a quinoline-3-carboxylic acid backbone, allows for the design of compounds intended to target specific biological pathways. ontosight.ai

Table 1: this compound Derivatives as Biological Probes

| Compound/Derivative | Application/Function | Key Findings |

| (E)-4-(2-(1H-indol-3-yl)vinyl)-1-butylquinolin-1-ium iodide (IM-3) | Three-photon fluorescent probe for nucleolus RNA. rsc.org | Interacts with DNA/RNA via weak forces; suitable for intracellular imaging due to low toxicity. rsc.org |

| 2-(1H-indol-3-yl)quinoline-4-carboxylic acid | Biochemical probe for modulating biological pathways. | Interacts with enzymes and receptors; affects intracellular ROS balance and mitochondrial membrane permeability. |

| Quinoline-3-carboxylic acid [1-dipentylcarbamoyl-2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide | Potential probe for specific biological pathways. ontosight.ai | Complex structure designed for specific protein target interactions. ontosight.ai |

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition and Probe Development

Structure-Activity Relationship (SAR) studies are crucial for optimizing the this compound scaffold to enhance its function in molecular recognition and as a biological probe. These studies systematically alter the chemical structure to determine which parts of the molecule (pharmacophores) are essential for its biological activity. sci-hub.se For the quinoline-indole framework, SAR analyses have provided significant insights into how modifications affect interactions with biological targets such as enzymes, receptors, and nucleic acids. smolecule.comtandfonline.com

Research into 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as inhibitors of phosphodiesterase 4 (PDE4) revealed key SAR insights. researchgate.net The synthesis of a series of these compounds, without requiring nitrogen-protection of the indole moiety, allowed for the evaluation of various substitutions. researchgate.net Docking studies of a representative compound with an EC50 value of approximately 0.89 μM helped to elucidate the binding interactions. researchgate.net It has been generally observed that the linkage between the indole and quinoline rings is critical, with 2-indolylquinolines, 3-indolylquinolines, and 4-indolylquinolines exhibiting distinct biological activities, such as antistaphylococcal and PDGF-RTK inhibitory effects. researchgate.net

In the development of anti-tubulin agents, novel quinoline-indole derivatives were designed by replacing the moieties of iso-combretastatin A-4 (isoCA-4) with quinoline and indole rings. worktribe.com Intensive investigation of these compounds led to the identification of derivatives with potent anticancer activities. worktribe.com Further mechanistic studies showed that the most promising compounds disrupted the cell cycle and depolarized mitochondria, indicating a specific mode of interaction with cellular machinery. worktribe.com

SAR studies on related indolo[3,2-c]quinolines have also established relationships between their structure and effects on cancer cell growth and cyclin-dependent kinase (cdk) inhibition. nih.gov The planarity of the ring system appears to be a factor, with the six-membered ring in indolo[3,2-c]quinolines influencing biological activity compared to the folded seven-membered azepine ring in related compounds. nih.gov

Modifications to both the indole and quinoline rings are central to SAR. For the indole part, substitutions at various positions can dramatically alter activity. sci-hub.se For instance, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, substitutions on the indole framework with groups like chloro or trifluoromethyl were explored for their impact on antimicrobial activity. researchgate.net Similarly, for the quinoline moiety, the introduction of different functional groups can tune the molecule's properties. The addition of an ethyl group at the 8-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 4-position of the quinoline ring in an indole-quinoline hybrid creates a compound with potential anticancer and anti-inflammatory properties, highlighting the importance of these specific substitutions. smolecule.com The unique arrangement of these functional groups allows for a variety of interactions with biological targets, making the compound a valuable candidate for further investigation in medicinal chemistry. smolecule.com

Table 2: Structure-Activity Relationship (SAR) Highlights for Indole-Quinoline Derivatives

| Compound Series/Derivative | Target/Activity | Key SAR Findings |

| 2-(1H-indol-3-yl)quinoline-3-carbonitriles | PDE4 Inhibition | The specific linkage (e.g., 2-indolyl, 3-indolyl) between the heterocyclic rings is a major determinant of biological activity. researchgate.net |

| Quinoline-indole isoCA-4 analogs | Anti-tubulin Agents | Replacement of isoCA-4 moieties with quinoline and indole rings yielded compounds with potent anticancer activity and specific cellular mechanisms. worktribe.com |

| 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid | Anticancer, Anti-inflammatory | The combination of ethyl, hydroxyl, and carboxylic acid groups on the quinoline core enhances biological activity through diverse target interactions. smolecule.com |

| Indolo[3,2-c]quinolines | Cytotoxicity, Cdk Inhibition | The planarity of the fused ring system affects antiproliferative activity in human cancer cells. nih.gov |

Analytical Methodologies for Research and Characterization of 3 1h Indol 3 Yl Quinoline

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental tools for the separation and purification of 3-(1H-indol-3-yl)quinoline from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is frequently utilized as a rapid and straightforward method to monitor the progress of synthesis reactions and to get a preliminary indication of compound purity. mdpi.comtandfonline.comresearchgate.netmdpi.com TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. mdpi.comtandfonline.com The separation is based on the differential partitioning of the compound between the stationary phase and a mobile phase, which is a solvent or a mixture of solvents. The position of the compound on the developed plate is visualized under UV light and is reported as a retention factor (Rf). mdpi.comnih.gov

Column Chromatography serves as the primary method for the purification of this compound and its derivatives on a preparative scale. mdpi.comtandfonline.com This technique uses a glass column packed with a stationary phase, most commonly silica gel (60–120 mesh or 32–63 μm). mdpi.comtandfonline.com The crude product is loaded onto the column, and a solvent system (eluent), often a mixture of petroleum ether or hexane (B92381) and ethyl acetate, is passed through the column. mdpi.comtandfonline.comnih.gov Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purity assessment of this compound. researchgate.net Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. google.com HPLC provides high resolution and sensitivity, allowing for the detection and quantification of trace impurities. googleapis.comsielc.com The method can be validated for linearity, accuracy, and precision to ensure reliable results. researchgate.net

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for analyzing the volatility and thermal stability of this compound or for detecting its presence in complex mixtures. mdpi.complantsjournal.com

| Technique | Stationary Phase | Mobile Phase / Eluent | Analyte Type | Reference |

|---|---|---|---|---|

| TLC | Silufol UV-254 | Ethyl Acetate / Hexane (1:2) | 3-(1H-Indol-3-yl)benzofuran-2(3H)-one | mdpi.comnih.gov |

| TLC | Silica Gel G | Ethyl Acetate / n-Hexane (7:3) | Disubstituted Quinoline (B57606) Derivatives | derpharmachemica.com |

| Column Chromatography | Silica Gel (60–120 mesh) | Petroleum Ether / Ethyl Acetate (8:2 v/v) | 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | tandfonline.com |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (1:1) | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | mdpi.com |

| HPLC | BIST™ A+ (Cation-Exchange) | Acetonitrile, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer | Quinoline Yellow WS | sielc.com |

Electrochemical Analysis for Redox Properties in Research Contexts

Electrochemical analysis provides valuable insights into the redox properties of this compound, revealing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com These properties are critical for understanding its electronic behavior.

Cyclic Voltammetry (CV) is the most common technique used for this purpose. In a CV experiment, the potential applied to a working electrode is swept linearly in the positive direction (oxidation) and then reversed. The resulting current is plotted against the applied potential, generating a voltammogram. The potential at which the peak current occurs (the oxidation potential, Eox) corresponds to the energy required to remove an electron from the molecule.

For N-heterocyclic aromatic compounds like quinoline derivatives, electrochemical studies can reveal their susceptibility to oxidation or reduction. orientjchem.org For example, the electrochemical oxidation of quinoline N-oxide in the presence of morpholine (B109124) has been studied, with oxidation potentials measured to understand the reaction mechanism. mdpi.com The incorporation of the electron-rich indole (B1671886) moiety is expected to significantly influence the redox potential of the quinoline core. By studying a series of derivatives, researchers can understand how different substituents on either the indole or quinoline ring system affect the electronic properties of the entire molecule.

| Compound | Technique | Oxidation Potential (Ep,a vs. Ag/AgCl) | Solvent | Reference |

|---|---|---|---|---|

| Morpholine | Cyclic Voltammetry | +0.98 V | Acetonitrile (CH₃CN) | mdpi.com |

| Quinoline N-oxide | Cyclic Voltammetry | +1.95 V | Acetonitrile (CH₃CN) | mdpi.com |

Microfluidic and Miniaturized Analytical Platforms for this compound

The trend towards miniaturization in analytical chemistry has led to the development of micro-total-analysis-systems (µTAS), also known as lab-on-a-chip technology. unizg.hr These platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microchip. unizg.hrnih.gov For a complex molecule like this compound, these systems offer the potential for high-throughput screening and analysis with significant advantages over conventional methods.

Key benefits of miniaturization include drastically reduced consumption of samples and reagents, faster analysis times due to shorter diffusion distances and higher electric field strengths, and improved separation efficiency. researchgate.net

Miniaturized Liquid Chromatography (Nano-LC) represents a significant advancement, employing packed capillary columns with inner diameters typically less than 100 µm. nih.gov This reduction in scale leads to higher chromatographic resolution and sensitivity, especially when coupled with mass spectrometry. nih.gov The lower flow rates used in nano-LC are also more compatible with electrospray ionization (ESI) sources for mass spectrometry, minimizing sample loss and improving ionization efficiency. longdom.org

Microchip-based separations , using techniques like microchip electrophoresis or chromatography, offer another avenue for the rapid analysis of this compound. nih.gov While the application of these specific platforms to this exact compound may not be widely documented, the principles and technologies are well-established for analyzing other complex organic molecules and are directly applicable. unizg.hrnih.gov These miniaturized systems are particularly promising for applications requiring portability and on-site analysis. longdom.org

| Feature | Conventional HPLC | Miniaturized LC (e.g., Nano-LC) | Reference |

|---|---|---|---|

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically 50 - 150 µm | nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | 200 - 1000 nL/min | nih.gov |

| Sample Volume | Microliters (µL) | Nanoliters (nL) | nih.gov |

| Solvent Consumption | High | Significantly reduced | researchgate.net |

| Sensitivity (esp. with MS) | Good | Superior (higher concentration at detector) | nih.gov |

| Throughput | Moderate | Potentially very high (with automation) | nih.gov |

Future Directions and Emerging Research Avenues for 3 1h Indol 3 Yl Quinoline

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery offers a transformative approach to designing novel compounds, a process that is traditionally time-consuming and expensive. researchgate.netmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly streamlining the development of new derivatives of 3-(1H-indol-3-yl)quinoline. researchgate.netnih.gov

Future research will likely leverage AI and ML in several key areas. mednexus.org Predictive models can be built to perform high-throughput virtual screening of hypothetical this compound derivatives, prioritizing candidates with the highest predicted efficacy and best safety profiles. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can elucidate the complex relationships between the molecular structure of these compounds and their biological activity. chemrxiv.org Furthermore, generative AI models can design entirely new molecules de novo, exploring a vast chemical space around the core scaffold to propose innovative structures with optimized properties. By integrating AI, researchers can reduce the number of compounds that need to be synthesized and tested, lowering costs and accelerating the timeline for discovering new therapeutic agents. mednexus.orgnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Rapidly screen large virtual libraries of derivatives to identify potential hits. | Reduces time and cost associated with initial screening; focuses synthetic efforts on promising candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that predict biological activity based on chemical structure. | Guides the rational design of more potent and selective analogues. chemrxiv.org |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Allows for early-stage filtering of compounds with unfavorable pharmacokinetic or toxic profiles. |

| De Novo Drug Design | Generate novel molecular structures with desired properties around the core scaffold. | Expands the accessible chemical space and leads to the discovery of innovative compounds. |

| Target Identification | Analyze biological data to predict and validate molecular targets for the compound. | Helps to elucidate the mechanism of action and identify new therapeutic indications. |

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space of this compound. While classical methods exist, emerging research focuses on novel catalytic systems and one-pot procedures to improve yields, reduce reaction times, and enhance substrate scope. scispace.comresearchgate.net

Recent advancements include the use of various catalysts and conditions to facilitate the construction of the core structure and its derivatives. For instance, a straightforward approach to the related 2-(1H-indol-3-yl)quinazolin-4(3H)-one involves a p-toluenesulfonic acid (p-TSA) catalyzed reaction in refluxing acetonitrile (B52724). mdpi.com Another efficient method for preparing 3-(1H-indol-3-yl)benzofuran-2(3H)-ones utilizes a polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. nih.govresearchgate.net Additionally, Indium(III) chloride (InCl3) has been effectively used as a catalyst to introduce the indole (B1671886) function to activated quinoline (B57606) derivatives at room temperature, showcasing a mild and efficient method for functionalization. researchgate.net The exploration of one-pot multicomponent reactions is another promising avenue, offering the ability to construct complex molecules from simple precursors in a single step, which is both time-efficient and environmentally benign. researchgate.net

Table 2: Comparison of Selected Synthetic Methodologies for Indolyl-Heterocycles

| Methodology | Key Reagents/Catalyst | Target Core/Derivative | Key Advantages | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | p-Toluenesulfonic acid (p-TSA) | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Straightforward procedure, good yields (up to 96%). | mdpi.com |

| PPA-Mediated Cascade Reaction | Polyphosphoric acid (PPA) | 3-(1H-Indol-3-yl)benzofuran-2(3H)-one | Efficient access to chimeric molecules from nitrovinylindoles and phenols. | nih.gov |

| Lewis Acid Catalysis | Indium(III) chloride (InCl3) | 2-(3-indolyl)-1,2-dihydroquinoline | Mild reaction conditions (room temperature), catalytic process. | researchgate.net |

| One-Pot Multicomponent Reaction | Ammonium acetate | 2-(1H-indol-3-yl)pyridine derivatives | High yields, short reaction times, procedural simplicity. | researchgate.net |

Development of Advanced Biological Probes with Enhanced Specificity and Selectivity

The unique photophysical properties of π-conjugated systems like this compound make them excellent candidates for the development of advanced biological probes. rsc.org These probes can be designed for bio-imaging applications, allowing for the visualization and tracking of specific biomolecules or events within living cells with high precision. researchgate.net

A notable example is a novel water-soluble quinoline-indole derivative, (E)-4-(2-(1H-indol-3-yl)vinyl)-1-butylquinolin-1-ium, which has been developed as a three-photon fluorescent probe. rsc.org This probe demonstrates negligible toxicity and can selectively identify RNA in the nucleolus of living cells. Its design leverages the highly π-electron delocalized system of the quinoline-indole core. rsc.org Future research will focus on tuning the photophysical properties of the this compound scaffold to create a new generation of probes. This involves modifying the core structure with different substituents to enhance quantum yield, increase Stokes shifts, and achieve multiphoton absorption capabilities. The goal is to develop probes with superior specificity for various biological targets, such as specific proteins, nucleic acid structures, or ions, enabling more sophisticated live-cell imaging and diagnostic applications. rsc.orgresearchgate.net

Table 3: Photophysical Properties of a Quinoline-Indole Based RNA Probe

| Property | Observation | Significance for Bio-imaging |

|---|---|---|

| Absorption Bands | 287 nm and 473 nm | Indicates the wavelengths of light the probe absorbs. |

| Fluorescence | Exhibits two-photon and three-photon fluorescence. | Allows for deeper tissue penetration and reduced phototoxicity in imaging experiments. |

| Response to DNA/RNA | Shows significant changes in fluorescence upon binding to nucleic acids. | Enables the detection and quantification of target biomolecules. |

| Cell Viability | Negligible toxicity in HepG2 cells. | Crucial for applications in live-cell imaging without perturbing normal cell function. |

*Data derived from research on (E)-4-(2-(1H-indol-3-yl)vinyl)-1-butylquinolin-1-ium iodide. rsc.org

Potential Applications in Materials Science and Photochemistry

The inherent electronic and photophysical properties of the this compound scaffold extend its potential beyond biology into the realms of materials science and photochemistry. The extensive π-conjugated system is a key feature for developing novel organic functional materials. rsc.org Chimeric molecules possessing both indole and other heterocyclic fragments are already being explored for applications in material sciences. nih.govmdpi.com